

Technical Support Center: Regeneration and Reuse of Laboratory Soda Lime

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Compound of Interest

Compound Name: Soda lime

Cat. No.: B591003

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use, potential regeneration, and reuse of laboratory **soda lime**. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Troubleshooting Guide

This guide addresses specific problems that may arise when using **soda lime** for carbon dioxide absorption in a laboratory setting.

Issue ID	Question	Answer
SL-T01	Why did my soda lime change color back to its original state after a period of non-use? Can I reuse it?	<p>The color reversion of the indicator dye in soda lime is a common but misleading phenomenon. It occurs due to the regeneration of active hydroxides on the surface of the granules, which alters the surface pH and causes the indicator to revert to its original color. However, this does not mean the bulk of the soda lime has been regenerated. The core of the granules remains saturated with carbonate and has minimal remaining CO₂ absorption capacity. Reusing soda lime based on this color change can lead to premature exhaustion and compromise your experiment.</p>
SL-T02	I observed a rapid color change in my soda lime column, but my experiment shows incomplete CO ₂ absorption. What is happening?	<p>This is likely due to "channeling."^[1] Channeling occurs when gas flows through the path of least resistance in the soda lime bed, creating channels where the absorbent is quickly exhausted. The bulk of the soda lime remains fresh, giving a false impression of overall exhaustion. To prevent channeling, ensure the soda lime is packed uniformly in the absorption column, avoiding overly tight or loose packing.</p>

SL-T03	My soda lime canister is not getting warm during the experiment. Is it working correctly?	<p>The chemical reaction between carbon dioxide and soda lime is exothermic, meaning it generates heat.[2] [3] A lack of heat in the canister can indicate that the soda lime is not actively absorbing CO₂. This could be because the soda lime is already exhausted or has become dehydrated.[2]</p>
SL-T04	The soda lime granules at the inlet of my absorption column have become hard and clumped together. What causes this?	<p>Hardening of the soda lime granules is a sign of exhaustion.[2] As the soda lime reacts with CO₂, it forms calcium carbonate, which is a harder substance. The presence of moisture in the gas stream can also contribute to the clumping of exhausted granules.</p>
SL-T05	Can I regenerate my exhausted soda lime by heating it?	<p>While theoretically possible to convert the calcium carbonate back to calcium oxide at very high temperatures (over 1000°C), this is not a practical or safe procedure for a laboratory setting.[4] Such high temperatures would destroy the granular structure of the soda lime and would require specialized equipment. Simple heating in a laboratory oven is ineffective for regeneration.</p>
SL-T06	Why is my downstream CO ₂ sensor indicating the presence	<p>This is a strong indication that the soda lime is exhausted,</p>

of CO₂ even though the soda lime has not fully changed color?

and the color indicator is not providing a reliable measure of its capacity.[3] The most reliable method to detect soda lime exhaustion is by monitoring the inspired CO₂ levels with a capnograph or other CO₂ sensor.[1][3] Color indicators can be affected by factors like exposure to light, which can deactivate the dye. [5]

Frequently Asked Questions (FAQs)

1. What is the chemical composition of laboratory **soda lime**?

Laboratory **soda lime** is typically composed of:

- Calcium hydroxide (Ca(OH)₂): ~80-94%[6][7]
- Sodium hydroxide (NaOH): ~5%[6][7]
- Water (H₂O): ~15%[6]
- A small amount of potassium hydroxide (KOH) may also be present.[6][7]
- Silica is often added to harden the granules and reduce dust formation.[6]
- An indicator dye (e.g., ethyl violet) is included to provide a visual indication of exhaustion.[3]

2. How does **soda lime** absorb carbon dioxide?

The absorption of CO₂ by **soda lime** is a multi-step chemical process:

- Carbon dioxide (CO₂) reacts with water (H₂O) to form carbonic acid (H₂CO₃).

- The strong base, sodium hydroxide (NaOH), which acts as a catalyst, reacts with carbonic acid to form sodium carbonate (Na₂CO₃) and water, generating heat.
- The sodium carbonate then reacts with calcium hydroxide (Ca(OH)₂) to produce calcium carbonate (CaCO₃) and regenerate the sodium hydroxide.

The overall reaction is: $\text{CO}_2 + \text{Ca(OH)}_2 \rightarrow \text{CaCO}_3 + \text{H}_2\text{O} + \text{Heat}$.[\[8\]](#)

3. Is it possible to regenerate and reuse laboratory **soda lime**?

True regeneration of **soda lime** to its original CO₂ absorption capacity is not practically achievable in a standard laboratory setting.[\[4\]](#) While the indicator dye may revert to its original color, this is a surface effect and does not reflect the bulk capacity of the absorbent. Attempting to reuse exhausted **soda lime** can lead to unpredictable and rapid failure, potentially compromising experimental results. Research indicates that while calcination at very high temperatures could theoretically reverse the chemical reaction, this process is not feasible or safe for laboratory equipment.[\[9\]](#)

4. How can I determine when my **soda lime** is exhausted?

Several indicators can be used to determine **soda lime** exhaustion:

- Color Change: The most obvious indicator, but it can be unreliable.[\[1\]](#)[\[3\]](#)
- Increased Downstream CO₂: The most reliable method is to use a CO₂ sensor downstream of the absorber.[\[1\]](#)
- Lack of Heat: A cold absorber canister indicates the exothermic reaction has stopped.[\[2\]](#)[\[10\]](#)
- Granule Hardness: Exhausted granules are harder and less crumbly than fresh ones.[\[2\]](#)
- Usage Time: Keep a log of the number of hours the **soda lime** has been in use. Manufacturers typically provide an estimated usage life.[\[2\]](#)

5. What are the safety precautions for handling **soda lime**?

Soda lime is a corrosive material and should be handled with care.

- Always wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
- Avoid inhaling **soda lime** dust.
- In case of contact with skin or eyes, rinse immediately with plenty of water.
- Refer to the manufacturer's Safety Data Sheet (SDS) for detailed safety information.

6. How should I dispose of used **soda lime**?

Used **soda lime** should be treated as chemical waste. A general procedure for disposal is as follows:

- Carefully empty the used **soda lime** into a suitable container.
- Slowly add the used **soda lime** to a large volume of water with stirring to dissolve any remaining hydroxides.
- Neutralize the resulting alkaline solution with a suitable acid (e.g., hydrochloric acid) to a neutral pH.
- Dispose of the neutralized solution in accordance with local regulations.^{[11][12]}
- Always consult your institution's waste disposal guidelines.

Data Presentation

Table 1: CO₂ Absorption Capacity of Fresh vs. Used **Soda Lime**

Soda Lime Condition	CO2 Absorption Capacity (approximate)	Key Observations
Fresh	19% of its weight (e.g., 100g of soda lime can absorb ~26 L of CO2)[6]	High efficiency, predictable performance.
Used/Exhausted	Significantly reduced and unpredictable	The bulk of the absorbent is converted to calcium carbonate.
"Regenerated" (Color Reverted)	Minimal and unreliable	Only the surface layer has a temporary and very limited capacity.

Table 2: Indicators of **Soda Lime** Exhaustion

Indicator	Reliability	Description
Downstream CO2 Detection	High	Direct measurement of CO2 breakthrough.[1][3]
Lack of Heat Generation	Moderate	Indicates the cessation of the exothermic reaction.[10]
Granule Hardness	Moderate	Physical change from calcium hydroxide to calcium carbonate.[2]
Color Change	Low to Moderate	Can be misleading due to color reversion and channeling.[1][3][5]
Usage Time	Low to Moderate	Provides a rough estimate but can vary with experimental conditions.[2]

Experimental Protocols

Protocol for Assessing **Soda Lime** Exhaustion

Since regeneration is not a viable option, this protocol details a method to determine the exhaustion point of **soda lime** in a laboratory setup.

Objective: To determine the breakthrough point of carbon dioxide through a **soda lime** absorption column.

Materials:

- Glass absorption column
- Fresh **soda lime**
- Gas source with a known concentration of CO₂ (e.g., 5% CO₂ in N₂)
- Mass flow controller
- Downstream CO₂ sensor or gas chromatograph
- Tubing and fittings
- Balance

Procedure:

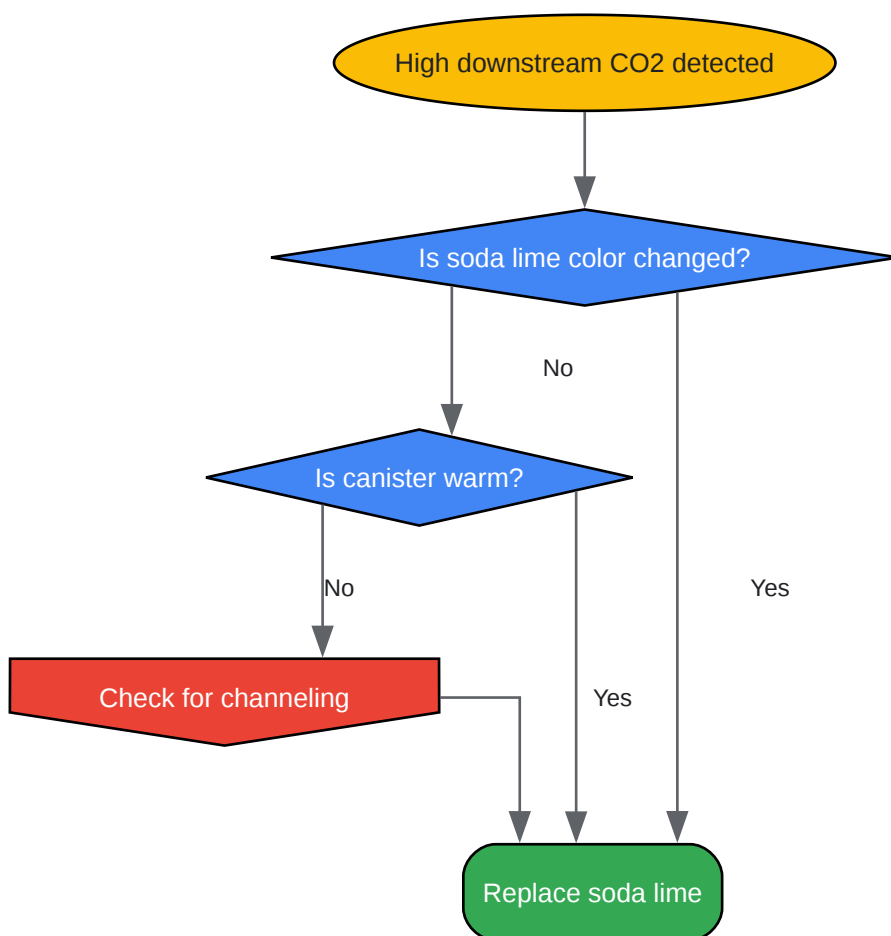
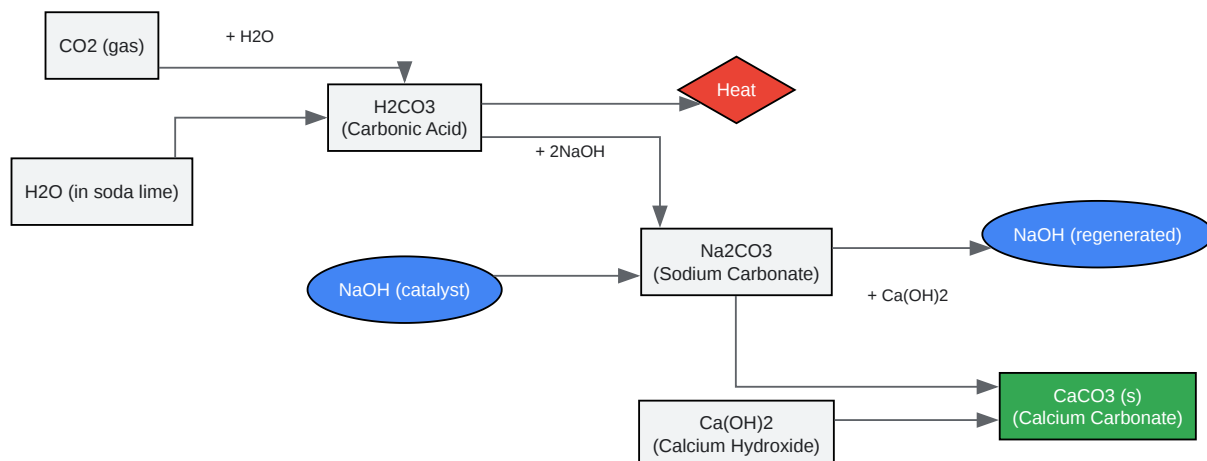
- Carefully weigh the empty absorption column.
- Pack the column uniformly with a known weight of fresh **soda lime**. Record the weight.
- Assemble the experimental setup, ensuring all connections are leak-tight.
- Start the flow of the CO₂ gas mixture through the column at a constant, known flow rate.
- Continuously monitor the CO₂ concentration at the outlet of the column.
- Record the time at which the CO₂ concentration at the outlet begins to rise above a predetermined baseline (this is the breakthrough point).
- Continue monitoring until the outlet CO₂ concentration is equal to the inlet concentration (saturation).

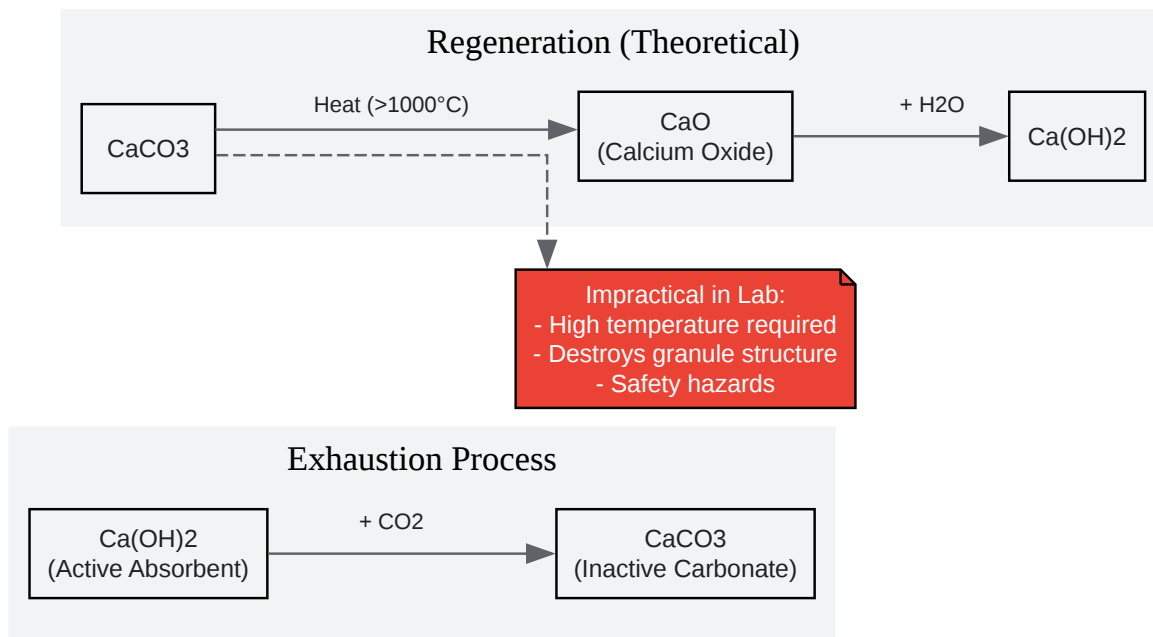
- Stop the gas flow and disassemble the apparatus.
- Weigh the column with the exhausted **soda lime**. The weight gain corresponds to the amount of CO₂ absorbed.

Data Analysis:

- Plot the outlet CO₂ concentration as a function of time to visualize the breakthrough curve.
- Calculate the total CO₂ absorbed by integrating the area above the breakthrough curve or by the weight gain of the column.
- Compare the experimental absorption capacity with the theoretical capacity provided by the manufacturer.

Visualizations





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